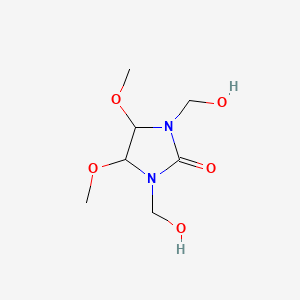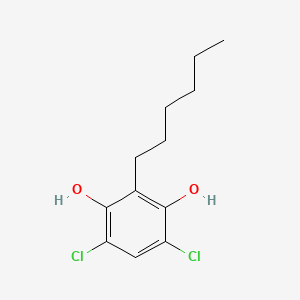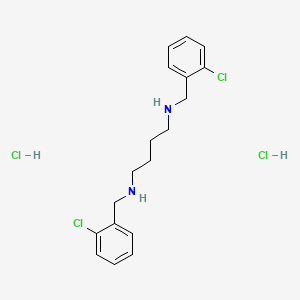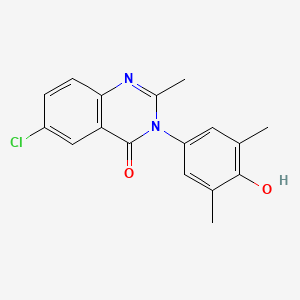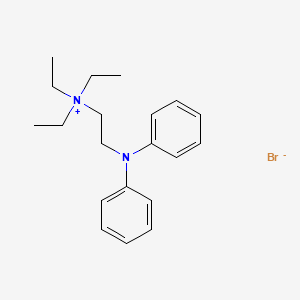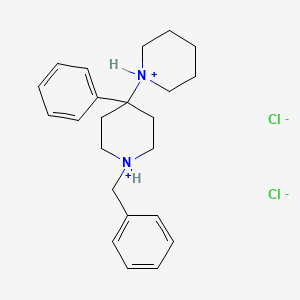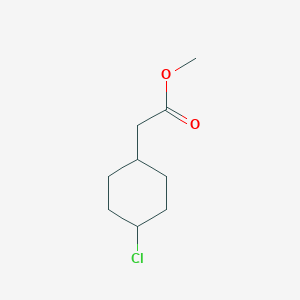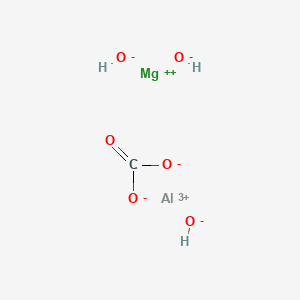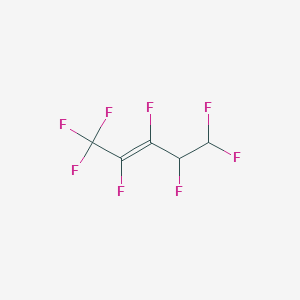
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H-Octafluoro-2-pentene is a fluorinated organic compound with the molecular formula C5H2F8. It is characterized by the presence of eight fluorine atoms attached to a pentene backbone. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-Octafluoro-2-pentene typically involves the fluorination of pentene derivatives. One common method is the direct fluorination of 2-pentene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution .
Industrial Production Methods
In industrial settings, the production of 2H,3H-Octafluoro-2-pentene may involve continuous flow reactors where the fluorination process can be tightly controlled. This method allows for the efficient production of the compound on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2H,3H-Octafluoro-2-pentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated derivatives with various functional groups
Scientific Research Applications
2H,3H-Octafluoro-2-pentene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty polymers, surfactants, and other materials that benefit from the unique properties of fluorinated compounds
Mechanism of Action
The mechanism of action of 2H,3H-Octafluoro-2-pentene is largely dependent on its chemical structure and the presence of multiple fluorine atoms. Fluorine atoms can influence the electronic properties of the compound, making it more reactive in certain chemical environments. The compound can interact with various molecular targets, including enzymes and receptors, through mechanisms such as hydrogen bonding, van der Waals interactions, and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
1,1,1,4,4,5,5,5-Octafluoro-2-pentene: Another fluorinated pentene with similar properties but different substitution patterns.
Hexafluoropropene: A fluorinated alkene with fewer fluorine atoms.
Perfluorooctane: A fully fluorinated alkane with different chemical properties
Uniqueness
2H,3H-Octafluoro-2-pentene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability, low reactivity with biological systems, and unique electronic properties .
Properties
Molecular Formula |
C5H2F8 |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
(E)-1,1,1,2,3,4,5,5-octafluoropent-2-ene |
InChI |
InChI=1S/C5H2F8/c6-1(2(7)4(9)10)3(8)5(11,12)13/h2,4H/b3-1+ |
InChI Key |
PXHPMSUXBSIIAN-HNQUOIGGSA-N |
Isomeric SMILES |
C(C(F)F)(/C(=C(/C(F)(F)F)\F)/F)F |
Canonical SMILES |
C(C(F)F)(C(=C(C(F)(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


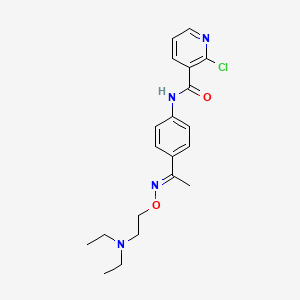
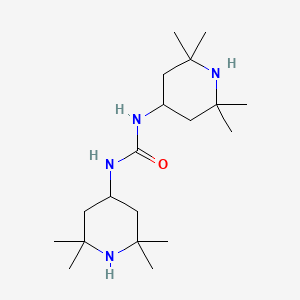
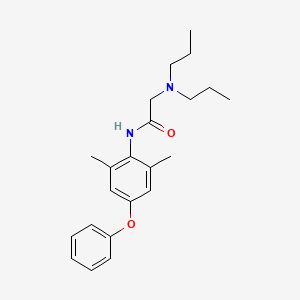
![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
